
4-Pyridinebutanenitrile
Overview
Description
4-Pyridinebutanenitrile: is an organic compound that belongs to the class of nitriles and pyridines It is characterized by a pyridine ring attached to a butanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pyridinebutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with a suitable nitrile source under basic conditions. Another method includes the use of 4-pyridinecarboxylic acid, which is converted to its corresponding acid chloride, followed by reaction with a nitrile source.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinebutanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Pyridinebutanenitrile has been investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in:
- Nucleophilic Substitution Reactions : The nitrile group can be transformed into various functional groups through nucleophilic attack, allowing for the synthesis of amines, carboxylic acids, and other derivatives.
- Coupling Reactions : It can participate in coupling reactions to form larger organic frameworks, which are essential in the synthesis of pharmaceuticals and agrochemicals.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific functionalities. The incorporation of pyridine moieties can enhance the thermal stability and mechanical properties of the resulting materials.
- Catalyst Development : Research has indicated that compounds containing pyridine rings can act as ligands in metal-catalyzed reactions, facilitating various transformations in organic synthesis.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of a series of pyridine-based compounds, including this compound derivatives. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Synthetic Applications
In another study focused on synthetic methodologies, researchers demonstrated the utility of this compound as a versatile building block for synthesizing complex heterocyclic compounds. The study highlighted its role in facilitating stepwise reactions leading to the formation of biologically active molecules.
Mechanism of Action
The mechanism of action of 4-pyridinebutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The pyridine ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Pyridine: A basic nitrogen-containing heterocycle with similar chemical properties.
4-Pyridinecarboxaldehyde: A precursor in the synthesis of 4-pyridinebutanenitrile.
4-Pyridinecarboxylic acid: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to the presence of both a nitrile group and a pyridine ring, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Biological Activity
4-Pyridinebutanenitrile is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring and a nitrile group, which are key to its biological activity. The molecular structure can be represented as follows:
- Molecular Formula : C₈H₈N₂
- Molecular Weight : 148.16 g/mol
The presence of the pyridine ring suggests potential interactions with biological targets, as pyridine derivatives are known for their diverse pharmacological properties.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. The nitrile group can enhance the compound's interaction with microbial targets, potentially inhibiting their growth .
- Antiviral Properties : Some studies suggest that pyridine derivatives possess antiviral activities, making them candidates for further exploration in the context of viral infections, including emerging pathogens .
- Cytotoxic Effects : Preliminary investigations indicate that this compound may have cytotoxic effects against certain cancer cell lines, although detailed studies are required to confirm these findings .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific enzymes or receptors. The nitrile group can participate in hydrogen bonding and coordination with metal ions, influencing the reactivity of the compound and its biological activity. This interaction may modulate enzyme functions or inhibit microbial growth through disruption of metabolic pathways.
Data Table: Biological Activity Overview
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Significant inhibition of bacterial growth | |
Antiviral | Potential inhibition of viral replication | |
Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various pyridine derivatives, including this compound, demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the nitrile group significantly enhanced activity against specific strains. -
Antiviral Potential :
In vitro studies have shown that compounds similar to this compound can inhibit viral replication in cell cultures infected with influenza viruses. These findings suggest a promising avenue for developing antiviral agents based on this scaffold. -
Cytotoxicity Assessment :
A recent investigation into the cytotoxic properties of this compound revealed that it induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The study highlighted the need for further research into the underlying mechanisms and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Pyridinebutanenitrile, and what key reaction parameters influence yield?
- Methodological Answer : Common synthetic methods include nucleophilic substitution of pyridine derivatives with butanenitrile precursors or palladium-catalyzed cross-coupling reactions. Key parameters affecting yield are temperature (optimal range: 80–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Researchers should validate synthetic pathways using databases like SciFinder or Reaxys to compare with existing protocols and optimize conditions via Design of Experiments (DoE) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Essential precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Waste Management : Segregate nitrile-containing waste and dispose via certified hazardous waste services to prevent environmental contamination .
Q. How can researchers characterize the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Purity is assessed via:
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times with standards .
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, referencing peaks to published data (e.g., δ ~2.5 ppm for CH₂CN groups) .
- Melting Point Analysis : Cross-check observed values with literature (if available) using SciFinder .
Advanced Research Questions
Q. How can reaction conditions for this compound synthesis be optimized to minimize by-products?
- Methodological Answer : Employ kinetic studies to identify rate-limiting steps (e.g., monitoring via in-situ IR spectroscopy). Adjust solvent polarity to stabilize intermediates and reduce side reactions. Use gradient HPLC to track by-product formation and iteratively refine catalyst systems (e.g., switching from Pd to Cu-based catalysts for selectivity) .
Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution at the nitrile group. Molecular docking studies can simulate interactions with biological targets (e.g., enzymes in medicinal chemistry applications). Software like Gaussian or ORCA is recommended for these simulations .
Q. How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., IR for functional groups, MS for molecular weight). If contradictions persist, consult crystallographic data (XRD) or replicate synthesis under controlled conditions. Compare results with peer-reviewed datasets in PubChem or Reaxys .
Q. Data Analysis & Research Design
Q. What statistical approaches control Type I errors when analyzing multiple assays involving this compound?
- Methodological Answer : Use the Benjamini-Hochberg procedure to control the False Discovery Rate (FDR) instead of Bonferroni correction. This method balances sensitivity and specificity, particularly in high-throughput screening (e.g., toxicity assays). Implement using R packages like
p.adjust
or Python’sstatsmodels
.
Q. How to formulate a hypothesis-driven research question for studying this compound’s catalytic applications?
- Methodological Answer : Structure the question using:
- Independent Variable : Catalyst concentration (e.g., 0.1–1.0 mol%).
- Dependent Variable : Reaction yield or turnover frequency.
- Context : “How does varying palladium catalyst loading affect the yield of this compound in Suzuki-Miyaura cross-coupling reactions?” Underline the question in the introduction and cite mechanistic studies from Reaxys .
Q. How to conduct a systematic review of toxicological studies on this compound?
- Methodological Answer : Follow PRISMA guidelines for literature screening and data extraction . Assess study quality using criteria from (e.g., “prospective data collection,” “unbiased endpoint evaluation”). Use tools like Covidence for screening and RevMan for meta-analysis of LD₅₀ values across species .
Q. Conflict Resolution & Validation
Q. How to address contradictions in reported biological activity of this compound derivatives?
Properties
IUPAC Name |
4-pyridin-4-ylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAMZLPBBCZRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543798 | |
Record name | 4-(Pyridin-4-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84200-09-9 | |
Record name | 4-(Pyridin-4-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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